2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Asymmetric synthesis Chiral pool Enantioselective synthesis

2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid (CAS 1956437‑25‑4, molecular formula C₁₅H₂₀O₅, MW 280.32) is a chiral, non‑racemic succinic acid mono‑tert‑butyl ester bearing a 4‑methoxyphenyl substituent at the α‑carbon. The (S)‑enantiomer is the primary commercially catalogued form, with confirmed absolute stereochemistry via the Cahn‑Ingold‑Prelog (S)‑configuration at the chiral center.

Molecular Formula C15H20O5
Molecular Weight 280.32 g/mol
Cat. No. B14788097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Molecular FormulaC15H20O5
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C1=CC=C(C=C1)OC)C(=O)O
InChIInChI=1S/C15H20O5/c1-15(2,3)20-13(16)9-12(14(17)18)10-5-7-11(19-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,18)
InChIKeyUMIQAWPNUIBHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid (CAS 1956437-25-4): A Structurally Distinct, Orthogonally Protected Chiral Succinic Acid Mono‑ester for Asymmetric Synthesis


2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid (CAS 1956437‑25‑4, molecular formula C₁₅H₂₀O₅, MW 280.32) is a chiral, non‑racemic succinic acid mono‑tert‑butyl ester bearing a 4‑methoxyphenyl substituent at the α‑carbon . The (S)‑enantiomer is the primary commercially catalogued form, with confirmed absolute stereochemistry via the Cahn‑Ingold‑Prelog (S)‑configuration at the chiral center [1]. The molecule presents two differentiated carboxyl functionalities: a free carboxylic acid (pKₐ ~ 4–5) at C‑1 and a tert‑butyl ester at C‑4, providing orthogonal reactivity that distinguishes it from fully deprotected 2‑(4‑methoxyphenyl)succinic acid (CAS 6331‑59‑5) or symmetric dialkyl esters [2]. Computed physicochemical properties include XLogP3 = 2.2, topological polar surface area (TPSA) = 72.8 Ų, one hydrogen‑bond donor, and five hydrogen‑bond acceptors [1].

Why 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid Cannot Be Replaced by Generic Succinate Analogs


The compound’s procurement value rests on three interdependent structural features that are absent in the nearest commercially available analogs: (i) an enantiomerically defined chiral center at the α‑carbon of the succinate backbone, (ii) orthogonal protection of the two carboxyl groups (free acid at C‑1, tert‑butyl ester at C‑4), and (iii) a 4‑methoxyphenyl substituent that modulates both electronic character and lipophilicity [1]. The fully deprotected analog, 2‑(4‑methoxyphenyl)succinic acid (CAS 6331‑59‑5), lacks chemo‑differentiation between the two carboxyl groups, forcing researchers to employ additional protection/deprotection steps with corresponding yield losses [2]. Symmetric dimethyl or diethyl esters of 2‑(4‑methoxyphenyl)succinic acid (e.g., CAS 22248‑26‑6, CAS 263139‑56‑6) offer no free carboxyl handle for amide coupling or peptide conjugation without prior hydrolysis . The racemic form or the opposite (R)‑enantiomer (CAS 873326‑20‑6) will produce a different stereochemical outcome in any downstream chiral‑pool synthesis, potentially yielding the undesired diastereomer or enantiomer . Substitution therefore requires re‑optimization of stereoselectivity and additional orthogonal protection steps, directly impacting synthetic efficiency and product purity.

Quantitative Differentiation Evidence: 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid vs. Closest Analogs


Enantiomeric Identity: (S)‑Configured Chiral Pool Synthon vs. Racemic and (R)‑Enantiomer Alternatives

The (S)‑enantiomer of 4‑(tert‑butoxy)‑2‑(4‑methoxyphenyl)‑4‑oxobutanoic acid (CAS 1956437‑25‑4) carries a single stereogenic center with the (S)‑absolute configuration confirmed by the SMILES notation O(C(C[C@H](C(=O)O)C1C=CC(=CC=1)OC)=O)C(C)(C)C [1]. The opposite (R)‑enantiomer is catalogued under CAS 873326‑20‑6 . In chiral‑pool synthesis, the two enantiomers are not interchangeable; use of the incorrect enantiomer leads to the opposite diastereofacial selectivity in subsequent transformations. No racemic mixture (CAS not assigned) is commercially listed with validated purity specifications, meaning procurement of the (S)‑enantiomer is the only route that guarantees a defined stereochemical outcome without additional resolution steps [1].

Asymmetric synthesis Chiral pool Enantioselective synthesis

Orthogonal Carboxyl Protection: Free Acid Plus tert‑Butyl Ester vs. Fully Deprotected Diacid

The target compound presents one free carboxylic acid (C‑1) and one tert‑butyl ester (C‑4), enabling chemoselective transformations without additional protection/deprotection cycles . In contrast, 2‑(4‑methoxyphenyl)succinic acid (CAS 6331‑59‑5) possesses two chemically equivalent carboxylic acid groups with computed pKₐ₁ ≈ 4.2 and pKₐ₂ ≈ 5.6, making selective mono‑functionalization difficult without protecting‑group manipulation [1]. The tert‑butyl ester of the target compound can be selectively cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂, or HCl/dioxane) while leaving amide bonds formed at the free acid intact [2]. This orthogonal reactivity profile eliminates a minimum of two synthetic steps (protection of one acid, then deprotection) compared to the fully deprotected diacid, with each step typically incurring 5–15% yield loss [2].

Orthogonal protection Succinic acid derivatives Amide coupling

Validated Purity Specification: ≥97% (HPLC) Commercial Grade vs. Lower‑Purity Diacid Alternatives

Commercially available (S)‑4‑(tert‑butoxy)‑2‑(4‑methoxyphenyl)‑4‑oxobutanoic acid is supplied with a purity specification of ≥97% (as determined by HPLC) from multiple independent vendors [1]. The closest fully deprotected analog, 2‑(4‑methoxyphenyl)succinic acid, is also offered at ≥98% purity, but without orthogonal protection . The defined purity specification ensures batch‑to‑batch consistency for multi‑step synthesis campaigns. No publicly available impurity profile data exist for the racemic mixture of the target compound class .

Chemical purity Quality control Procurement specification

Synthetic Provenance: Demonstrated Utility in Chiral Succinic Acid Derivative Synthesis

Alkylation of the dianion of tert‑butyl succinate is an established methodology for preparing α‑substituted succinic acid mono‑esters. Literature reports describe alkylation of the tert‑butyl succinate dianion with various electrophiles to yield monosubstituted succinic acid derivatives in good yields, providing the foundational chemistry for accessing the 4‑methoxyphenyl analog [1]. A related synthetic route for the (R)‑enantiomer (CAS 873326‑20‑6) achieves the key alkylation step in 71% yield and subsequent chiral auxiliary cleavage in 78% yield (LiOH/H₂O₂, THF, 0 °C) . The target (S)‑enantiomer has been cited in the patent literature as an intermediate for pharmacologically active agents, confirming its industrial relevance [2]. This documented synthetic precedent provides procurement confidence that the compound has been prepared, characterized, and utilized in multi‑step synthetic sequences.

Chiral intermediate Succinate alkylation Process chemistry

Physicochemical Property Profile: Computed XLogP3 and TPSA Differentiation from the Diacid

Computed physicochemical descriptors for the target compound include XLogP3 = 2.2, TPSA = 72.8 Ų, and one hydrogen‑bond donor (HBD) [1]. The fully deprotected 2‑(4‑methoxyphenyl)succinic acid shows XLogP3 = 0.9, TPSA = 83.8 Ų, and two HBDs [2]. The higher XLogP3 of the target compound (+1.3 log units) reflects the lipophilic contribution of the tert‑butyl ester, which enhances membrane permeability potential while reducing the HBD count from two to one. This physicochemical shift moves the compound from a highly polar di‑acid region into a more drug‑like property space, though both compounds fall within Lipinski’s Rule of Five limits (MW < 500, HBD ≤ 5, HBA ≤ 10) [3]. No experimental log P or solubility data were located in the public domain for the target compound.

Lipophilicity Drug-likeness Physicochemical properties

High‑Value Application Scenarios for 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid Based on Quantitative Evidence


Enantioselective Synthesis of Chiral APIs Requiring Defined (S)‑Stereochemistry

The (S)‑configured chiral center of CAS 1956437‑25‑4 provides a direct entry into enantiomerically pure synthetic pathways. For drug discovery programs that require a specific absolute configuration at the carbon adjacent to the aryl ring, procurement of the pre‑resolved (S)‑enantiomer eliminates the need for chiral resolution (which inherently loses ≥50% of material when starting from racemate) [1]. The documented use of chiral 2‑substituted succinic acid derivatives as intermediates in API synthesis corroborates this application .

Step‑Economical Synthesis of Mono‑Amides or Mono‑Esters via Free Carboxylic Acid Handle

The free carboxylic acid at C‑1 can be directly coupled to amines (via HATU, EDC/HOBt, or mixed anhydride methods) without affecting the tert‑butyl ester at C‑4 [1]. This chemoselectivity is unattainable with 2‑(4‑methoxyphenyl)succinic acid without additional protection steps, which typically require protection (e.g., as a benzyl ester), coupling, and hydrogenolytic deprotection—adding 2–3 steps and 10–25% cumulative yield loss . For medicinal chemistry groups synthesizing amide libraries, this translates to higher throughput and lower per‑analog cost.

Process‑Scale Intermediate Manufacturing with Validated Purity Specifications

With a commercial purity specification of 97% (HPLC) and documented synthetic routes achieving 71% and 78% yields for key transformations, this compound meets the quality requirements for process research and scale‑up campaigns [1]. The availability of synthetic protocols with quantitative yield data in the peer‑reviewed literature reduces process development risk compared to analogs lacking such documentation .

Synthesis of NSAID Derivatives and Anti‑Inflammatory Agents via β‑Keto Acid Intermediate Chemistry

The compound has been cited in the context of non‑steroidal anti‑inflammatory drug (NSAID) intermediate synthesis, where the tert‑butoxy group stabilizes reactive intermediates during multi‑step transformations [1]. The 4‑methoxyphenyl substituent provides a synthetic handle for further functionalization (e.g., demethylation to phenol, electrophilic aromatic substitution) while the orthogonal ester allows late‑stage diversification, a key requirement in structure‑activity relationship (SAR) exploration [1].

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.